MRS-1191

Descripción general

Descripción

Furcelleran is a hydrocolloid obtained by extraction with water or aqueous alkali of Furcellaria fastigiata of the class Rhodophyceae (red seaweeds). It consists mainly of the potassium, sodium, magnesium, calcium, and ammonium sulfate esters of galactose and 3,6-anhydrogalactose copolymers . Furcellaria is a genus of red algae, the only species being Furcellaria lumbricalis, which has commercial importance as a raw material for carrageenan production .

Synthesis Analysis

Furcellaran films were developed using different nanofillers: maghemite nanoparticles (MAN), graphene oxide (GO), and carbon quantum dots (CQDs). Their microstructure, physical, mechanical, and biological (antioxidant and antimicrobial) properties were evaluated .

Molecular Structure Analysis

The structure of furcellarans obtained from red algae Furcellaria lumbricalis was determined. Native and alkali-modified furcellarans were examined by gas chromatography/mass spectrometry (GC/MS), and 13 C-nuclear magnetic resonance spectroscopy (NMR) .

Chemical Reactions Analysis

The structure of furcellarans obtained from red algae Furcellaria lumbricalis collected in Estonia was determined. Native and alkali-modified furcellarans were examined by gas chromatography/mass spectrometry (GC/MS), and 13 C-nuclear magnetic resonance spectroscopy (NMR) and were compared with commercial furcellaran .

Physical And Chemical Properties Analysis

Furcelleran is a brownish or tan to white, coarse to fine powder that is practically odorless and has a mucilaginous taste. It is soluble in water at a temperature of about 80°C, forming a viscous, clear or slightly opalescent solution that flows readily .

Aplicaciones Científicas De Investigación

Antagonista del Receptor de Adenosina

MRS-1191 es un antagonista putativo del receptor A3 de adenosina . Es altamente selectivo para el receptor humano A3 frente al receptor humano A1 .

Estudios de Unión Competitiva

Se encontró que this compound, junto con MRS-1067 y MRS-1220, eran competitivos en estudios de unión de saturación . Estos estudios utilizaron el radioligando agonista [125I]AB-MECA en receptores A3 humanos cerebrales clonados expresados en células HEK-293 .

Ensayos Funcionales

Se demostró el antagonismo de this compound en ensayos funcionales . Estos ensayos consistieron en la inhibición inducida por agonistas de la adenilato ciclasa y la estimulación de la unión de [35S]guanosina 5′-O-(3-tiotrifosfato) ([35S]GTP-gamma-S) a las proteínas G asociadas .

Regulación del Ciclo Celular

La activación del receptor humano A3 en células A3R-CHO por this compound da como resultado un deterioro notable de la progresión del ciclo celular . Esto sugiere un papel importante para este subtipo de receptor de adenosina en la regulación del ciclo celular y el crecimiento celular .

Modulación de la Plasticidad Sináptica

This compound tiene un papel funcional en la modulación de la plasticidad sináptica . La activación de los receptores A3 de adenosina por Cl-IBMECA aumentó la magnitud del LTP inducido por ráfagas theta y atenuó el LTD . El antagonista selectivo del receptor A3 de adenosina, this compound, previno los efectos de Cl-IBMECA .

Compuesto Fotosensible

This compound es un compuesto fotosensible . Esta propiedad podría potencialmente aprovecharse en estudios o aplicaciones fotoquímicas.

Mecanismo De Acción

Target of Action

MRS-1191 is a potent and selective antagonist of the A3 adenosine receptor . The A3 adenosine receptor is a G-protein coupled receptor that plays a role in a variety of physiological and pathological processes, including inflammation, cardiovascular function, and neuroprotection .

Mode of Action

This compound acts by competitively binding to the A3 adenosine receptor, thereby inhibiting the receptor’s function . This inhibition prevents the activation of the receptor by its natural ligand, adenosine, and disrupts the downstream signaling pathways that are normally initiated upon receptor activation .

Biochemical Pathways

The A3 adenosine receptor is coupled to G proteins and its activation leads to a variety of intracellular responses. One of the key pathways involves the inhibition of adenylate cyclase, which reduces the production of cyclic AMP (cAMP) and affects the activity of protein kinase A . This compound, by antagonizing the A3 adenosine receptor, can prevent these changes and maintain the normal levels of cAMP and protein kinase A activity .

Result of Action

The antagonism of the A3 adenosine receptor by this compound can have various effects at the molecular and cellular level, depending on the specific physiological or pathological context. For example, in the context of inflammation, blocking the A3 adenosine receptor can potentially reduce inflammatory responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, the presence of certain enzymes, and the specific characteristics of the target cells or tissues. For example, the presence of other drugs that also bind to the A3 adenosine receptor could potentially affect the efficacy of this compound .

Direcciones Futuras

Propiedades

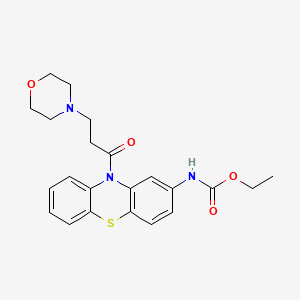

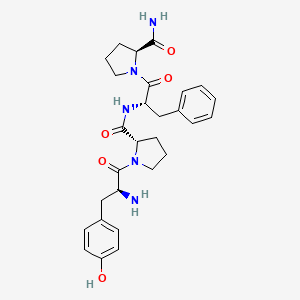

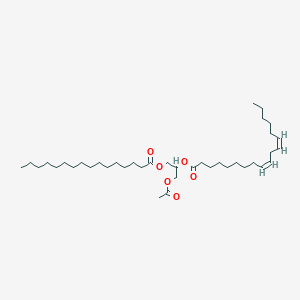

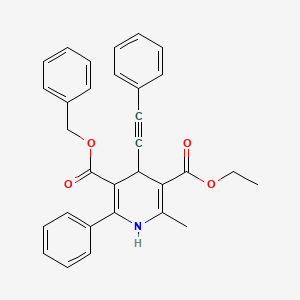

IUPAC Name |

5-O-benzyl 3-O-ethyl 2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO4/c1-3-35-30(33)27-22(2)32-29(25-17-11-6-12-18-25)28(26(27)20-19-23-13-7-4-8-14-23)31(34)36-21-24-15-9-5-10-16-24/h4-18,26,32H,3,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVFDPHQAOXWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327856 | |

| Record name | MRS1191 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185222-90-6, 9000-21-9 | |

| Record name | MRS 1191 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185222906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MRS1191 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furcelleran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.